3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea
Description
This urea derivative features a central urea group (-NH-C(=O)-NH-) with two distinct substituents:
- Naphthalen-1-ylmethyl group: A polyaromatic hydrocarbon substituent that enhances lipophilicity and may influence receptor binding via hydrophobic or stacking interactions.
Its structural uniqueness lies in the combination of a dihydrobenzofuran core and naphthalene-linked urea, distinguishing it from analogues with ester, carboxamide, or thiourea functionalities .
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(naphthalen-1-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-21(23-13-17-14-25-20-11-4-3-10-19(17)20)22-12-16-8-5-7-15-6-1-2-9-18(15)16/h1-11,17H,12-14H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAQBGVTNGTPQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)NCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea typically involves multiple steps:
Formation of the Dihydrobenzofuran Intermediate: This step involves the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions to form the dihydrobenzofuran ring.
Attachment of the Naphthylmethyl Group: The naphthylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, using naphthalene and an appropriate alkylating agent.
Urea Formation: The final step involves the reaction of the dihydrobenzofuran and naphthylmethyl intermediates with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the urea group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of benzofuran compounds exhibit significant anticancer properties. The structural similarity of 3-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea to known anticancer agents suggests potential efficacy against various cancer cell lines. Studies indicate that such compounds can induce apoptosis in cancer cells, inhibit tumor growth, and modulate signaling pathways associated with cancer progression .
Neuroprotective Effects
The neuroprotective potential of benzofuran derivatives has been explored extensively. Compounds similar to 3-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea have been shown to protect neuronal cells from oxidative stress and neuroinflammation, making them candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases .
Antidepressant Properties
Recent studies have indicated that certain benzofuran derivatives can exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of serotonin and norepinephrine levels in the brain, which are critical for mood regulation . This suggests that the compound may hold promise as a novel antidepressant agent.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzofuran derivatives and evaluated their cytotoxicity against human cancer cell lines. One derivative closely related to 3-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea showed IC50 values in the low micromolar range, indicating strong anticancer activity .
Case Study 2: Neuroprotection
A study conducted on the neuroprotective effects of benzofuran derivatives demonstrated that treatment with a compound similar to 3-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea significantly reduced neuronal cell death in models of oxidative stress induced by hydrogen peroxide . The results highlighted its potential as a therapeutic agent for neurodegenerative conditions.
Mechanism of Action
The mechanism by which 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea exerts its effects depends on its interaction with molecular targets. It may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity through competitive or non-competitive inhibition.
Interacting with Receptors: Binding to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Modulating Pathways: Affecting signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Functional Group Variations
Hydroxyurea Analogues
- N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea (): Functional Group: Hydroxyurea (-NH-C(=O)-NH-OH). Key Differences: The hydroxyl group increases hydrogen-bonding capacity and acidity compared to the target compound’s unmodified urea. Molecular weight (300.31 g/mol) is lower due to the phenylmethoxy substituent instead of naphthalene . Implications: Hydroxyureas are known for radical-scavenging or metalloenzyme inhibition, but the target compound’s lack of a hydroxyl group may reduce such reactivity.
Thiourea Derivatives
- 1-[(Ferrocen-1-yl)methyl]-3-(naphthalen-1-yl)thiourea (): Functional Group: Thiourea (-NH-C(=S)-NH-). The ferrocenyl group introduces redox activity absent in the target compound . Implications: Thioureas are explored in anticancer and antimicrobial contexts; the target’s urea may exhibit distinct pharmacokinetics due to oxygen’s stronger electronegativity.
Substituent and Backbone Variations
Naphthalene-Linked Esters
- FDU-PB-22 (quinolin-8-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate) and NM-2201 (): Functional Group: Ester (-COO-). Key Differences: Esters are more hydrolytically labile than ureas. The indole-carboxylate backbone differs from the target’s benzofuran-urea structure. Implications: Esters often act as prodrugs; the target’s urea may offer greater stability in biological systems .
Piperidine Carboxamides
Structural and Pharmacokinetic Properties
Biological Activity
The compound 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea is a synthetic organic molecule that has garnered attention due to its potential biological activities. Its unique structural features, which include a benzofuran moiety and a naphthyl group, suggest diverse interactions with biological targets. This article reviews the current understanding of its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound is characterized by:
- A benzofuran ring fused to a naphthalene moiety.
- A urea functional group which may influence its biological activity.
Pharmacological Properties
Research indicates that compounds with similar structural motifs often exhibit various pharmacological activities including antimicrobial , anticancer , and anti-inflammatory effects.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of benzofuran derivatives. For instance:
- A series of 2,3-dihydro-1-benzofuran derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 20 to 70 µM against strains like Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 2,3-Dihydro-1-benzofuran derivatives | S. aureus | 20–40 |
| 2,3-Dihydro-1-benzofuran derivatives | E. coli | 40–70 |
Anticancer Activity
The anticancer potential of benzofuran derivatives has also been investigated. A study highlighted that certain benzofuran-based compounds exhibited selective cytotoxicity against cancer cell lines, suggesting their potential as therapeutic agents .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to this structure have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation : Certain benzofuran derivatives act as selective agonists or antagonists at cannabinoid receptors, which may contribute to their anti-inflammatory and analgesic effects .
Case Study 1: Antibacterial Efficacy
In vitro studies on a series of benzofuran derivatives demonstrated effective inhibition against multi-drug resistant strains of Staphylococcus aureus. The study reported significant zones of inhibition, indicating strong antibacterial properties .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of related compounds revealed that specific substitutions on the benzofuran ring enhanced cytotoxicity against breast cancer cell lines. The study utilized various assays to assess cell viability and apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
